

understanding the synthesis of 3-Amino-3-(4-hydroxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3-Amino-3-(4-hydroxyphenyl)propanoic acid
Cat. No.:	B1219115

[Get Quote](#)

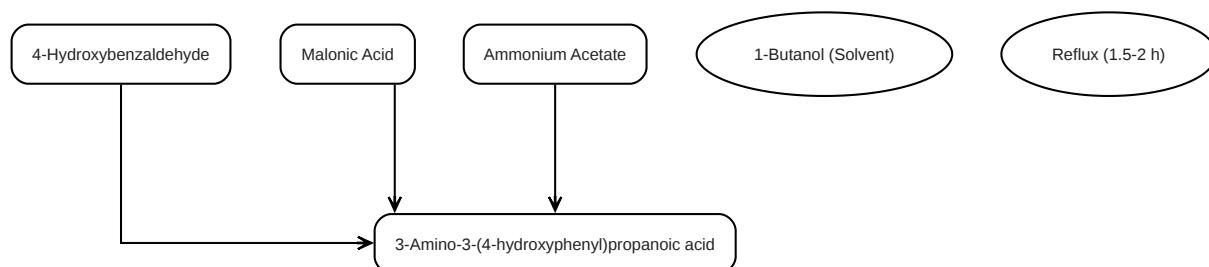
A Guide to the Synthesis of 3-Amino-3-(4-hydroxyphenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic methodologies for producing **3-Amino-3-(4-hydroxyphenyl)propanoic acid**, a valuable compound in various industrial and research applications. This document details key chemical and enzymatic synthesis routes, presenting experimental protocols and quantitative data to facilitate comparison and implementation in a laboratory setting.

Introduction

3-Amino-3-(4-hydroxyphenyl)propanoic acid, with the CAS number 6049-54-3, is a β -amino acid derivative.^[1] Its structure, featuring a propanoic acid backbone with an amino group and a 4-hydroxyphenyl group at the β -position, makes it a versatile chemical intermediate. It serves as a crucial building block in the synthesis of pharmaceuticals, particularly as a tyrosine kinase receptor inhibitor, and finds applications in the development of advanced materials like environmentally friendly adhesives. This guide explores various synthetic pathways, offering detailed procedures and comparative data to assist researchers in selecting the most suitable method for their specific needs.


Chemical Synthesis Routes

A prevalent and straightforward method for synthesizing **3-Amino-3-(4-hydroxyphenyl)propanoic acid** is through a one-pot reaction involving the condensation of 4-hydroxybenzaldehyde and malonic acid with an ammonium salt.

One-Pot Synthesis from 4-Hydroxybenzaldehyde and Malonic Acid

This common approach offers a direct route to the target compound with respectable yields.[\[1\]](#)

Reaction Pathway:

[Click to download full resolution via product page](#)

Figure 1. One-pot synthesis of **3-Amino-3-(4-hydroxyphenyl)propanoic acid**.

Experimental Protocol:

A mixture of 4-hydroxybenzaldehyde (2.40 g), malonic acid (2.44 g), and ammonium acetate (3.54 g) is prepared in 200 mL of 1-butanol.[\[1\]](#) The molar ratio of these reactants is

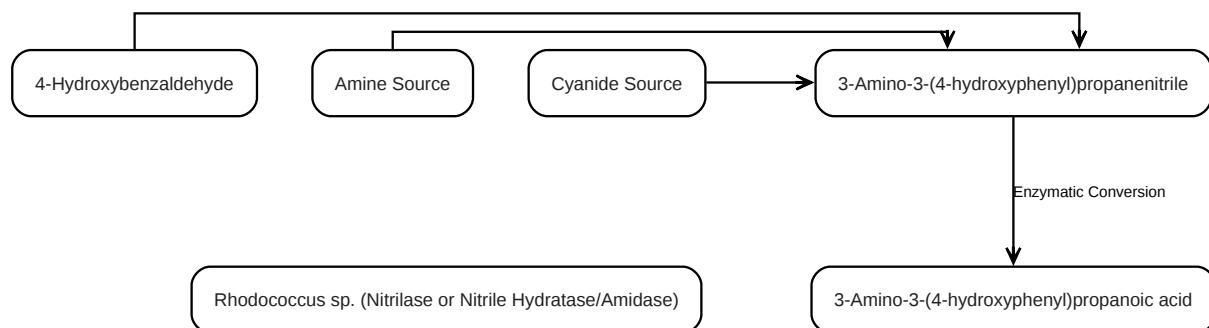
approximately 1:1.1:2.3.[1] The mixture is then refluxed for 1.5 to 2 hours, during which the evolution of carbon dioxide should cease.[1] The resulting precipitate is filtered and washed sequentially with boiling 1-butanol (2 x 50 mL), boiling ethanol (2 x 50 mL), and water (100 mL).

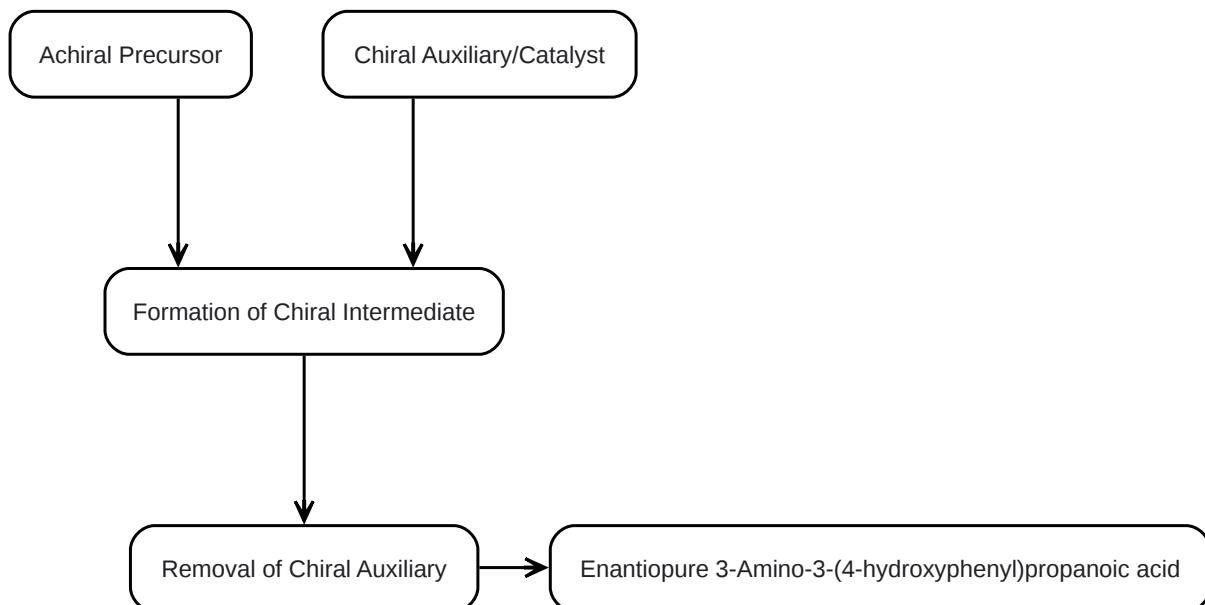
[1] The purified product is dried at 80-100 °C for 8-10 hours.[1]

Quantitative Data:

Parameter	Value	Reference
Yield	65-80%	[1]
Reactant Ratio	1:1.1:2.3 (Aldehyde:Malonic Acid:Ammonium Acetate)	[1]
Reaction Time	1.5 - 2 hours	[1]
Solvent	1-Butanol	[1]
Temperature	Reflux	[1]

Enzymatic Synthesis


The use of enzymes offers a green and highly selective alternative for the synthesis of β -amino acids. Nitrile-hydrolyzing enzymes from microorganisms like *Rhodococcus* have shown potential in these synthetic routes.[2]


Rhodococcus-Catalyzed Synthesis

While a specific protocol for **3-Amino-3-(4-hydroxyphenyl)propanoic acid** using *Rhodococcus* is not detailed in the provided search results, the general approach involves the enantioselective hydrolysis of β -aminonitriles.[2] This method can be advantageous for producing enantiopure forms of the target molecule.

Conceptual Workflow:

This pathway would typically involve the synthesis of a β -aminonitrile precursor, followed by enzymatic hydrolysis.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Amino-3-(4-hydroxyphenyl)propanoic acid synthesis - [chemicalbook](#) [chemicalbook.com]

- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [understanding the synthesis of 3-Amino-3-(4-hydroxyphenyl)propanoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1219115#understanding-the-synthesis-of-3-amino-3-4-hydroxyphenyl-propanoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com